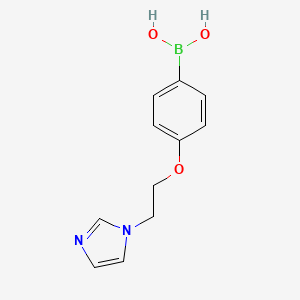
4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
Descripción general
Descripción
4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine, also known as BMMP, is an organic compound with a wide range of applications in scientific research. It is a novel compound that has been studied for its potential in biomedical research, drug discovery, and other areas of science. BMMP is a versatile compound that can be used to synthesize a variety of compounds and materials.
Aplicaciones Científicas De Investigación
4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research. It is a novel compound that has been studied for its potential in biomedical research, drug discovery, and other areas of science. This compound has been used as a model compound to study the structure and function of proteins, as well as for the development of new drugs and therapies. Additionally, this compound has been used to study the effects of drugs on the body, as well as to study the mechanisms of drug action. This compound has also been used in the study of the structure and function of enzymes, as well as in the synthesis of new materials.
Mecanismo De Acción
Target of Action
The primary targets of 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine are currently unknown. This compound may be used in chemical synthesis
Pharmacokinetics
Its solubility in methanol suggests that it might be absorbed in the body to some extent, but further studies would be needed to confirm this and to understand its distribution, metabolism, and excretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, this compound is relatively stable and has a low toxicity, making it a safe compound for use in laboratory experiments. However, this compound is also limited by its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential applications of 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine are vast and there are many areas of research that are yet to be explored. These include further studies into the biochemical and physiological effects of this compound, as well as its potential use in drug discovery and the development of new therapies. Additionally, this compound could be studied for its potential to interact with other compounds, such as proteins and receptors, as well as its potential use in the synthesis of new materials. Finally, this compound could be studied for its potential to interact with other cellular components, such as DNA, and its potential use in gene therapy.
Propiedades
IUPAC Name |
4-bromo-5-methyl-2-(4-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-7-3-5-9(6-4-7)15-11(13)10(12)8(2)14-15/h3-6H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWORLGDPXBRAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1386737.png)

![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1386741.png)


![(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386745.png)
![(5-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386746.png)

![1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one](/img/structure/B1386751.png)



